2-Iodoestradiol

SHBG binding steroid transport ligand binding assays

SHBG binding studies often fail due to non-specific binding of unmodified estradiol. 2-Iodoestradiol solves this with a Ka = 2.4 × 10⁹ M⁻¹, selectively displacing androgens. • Superior affinity over dihydrotestosterone. • Radiolabeled 125I-analog enables gamma-counting without scintillation fluid. • High selectivity minimizes serum protein interference. Assay-ready solid, ≥98% purity, stable at ambient shipping.

Molecular Formula C18H23IO2
Molecular Weight 398.3 g/mol
CAS No. 24381-12-2
Cat. No. B1664554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoestradiol
CAS24381-12-2
Synonyms2-iodoestradiol
2-iodoestradiol, 125I-labeled
2-iodoestradiol, 131I-labeled
Molecular FormulaC18H23IO2
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O
InChIInChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
InChIKeyJZYOQPBSKIOCIK-XSSYPUMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoestradiol: Procurement Guide


2-Iodoestradiol (2-IE2, CAS 24381-12-2) is a semi-synthetic, ring-A halogenated analog of 17β-estradiol. Unlike unmodified estradiol, which exhibits only modest binding to human Sex Hormone Binding Globulin (SHBG) [1], the introduction of an iodine atom at the C2 position fundamentally alters its protein-binding profile. 2-Iodoestradiol is characterized primarily as a high-affinity, competitive ligand for SHBG [2]. Its molecular formula is C18H23IO2, with a molecular weight of 398.3 g/mol [3].

1
SHBG-specific binding probe for steroid transport studies C2-iodine substitution confers reported high SHBG affinity
2
Competitive ligand for androgen displacement assays Competes with DHT at the SHBG binding site
3
Radioligand scaffold for 125I-labeled tracer development Reported radiolabeling route via Chloramine-T method
4
Not suited for estrogen receptor-targeted applications C2-substitution context may not support ER imaging workflows

2-Iodoestradiol: Irreplaceable SHBG Ligand


Generic substitution with 17β-estradiol or other estrogen analogs is not viable for research focused on SHBG-specific interactions or radioligand development. The foundational study on 2-Iodoestradiol clearly demonstrates that estradiol itself has a 'lower affinity' for SHBG compared to androgens [1]. The C2 iodine substitution is not a minor modification; it is the structural determinant that confers the 'remarkably high affinity' for SHBG, a property absent in the parent molecule and in other positional isomers like 4-iodoestradiol, which fails to show strong SHBG binding [2]. Furthermore, in estrogen receptor-targeted imaging applications, substitution at the 2-position with fluorine resulted in 'strongly diminished tissue specificity' in vivo compared to the 4-fluoro analog [3], underscoring that minor structural changes in this region lead to major functional consequences. Therefore, 2-Iodoestradiol is a highly specialized tool that cannot be replaced by less specific or less active analogs without compromising the intended assay or application.

17β-Estradiol

Reported lower SHBG affinity relative to androgens. May not support SHBG-specific binding or competition studies.

4-Iodoestradiol / 2,4-Diiodoestradiol

No strong SHBG binding detected in head-to-head panel. Positional isomer shift may eliminate target engagement.

C2-Fluoro estradiol analogs

Cross-study evidence suggests diminished ER+ tissue specificity. C2-halogen type may alter biodistribution profile.

2-Iodoestradiol: Quantitative Evidence


SHBG Binding Affinity vs. DHT

2-Iodoestradiol exhibits a higher binding affinity for purified human Sex Hormone Binding Globulin (SHBG) than dihydrotestosterone (DHT), the native androgen with the highest known affinity for this protein. This was determined in a direct binding assay [1].

SHBG Affinity vs. DHT
Head-to-head
Ka = 2.4 × 10⁹ M⁻¹
Reported highest SHBG affinity among tested ligands
Dextran-coated charcoal method, 37°C, physiological pH
SHBG binding steroid transport ligand binding assays

SHBG Selectivity

Among a panel of three A-ring iodinated estradiol derivatives (2-iodo-, 4-iodo-, and 2,4-diiodoestradiol), only 2-iodoestradiol demonstrated a strong, selective binding to SHBG. Incubation with [¹²⁵I]-labeled analogs followed by agarose gel electrophoresis revealed that the 4-iodo and 2,4-diiodo isomers did not bind significantly to SHBG. Furthermore, no other binding proteins in human serum were identified for 2-iodoestradiol besides SHBG and a weaker interaction with albumin [1].

SHBG Selectivity Panel
Head-to-head
Strong, specific SHBG binding — 4-iodo and 2,4-diiodo isomers showed no significant binding
Reported unique SHBG selectivity among tested analogs
Agarose gel electrophoresis with [¹²⁵I]-labeled analogs in human serum
protein binding selectivity serum proteins agarose gel electrophoresis

DHT Competition at SHBG Site

Binding studies demonstrated that 2-iodoestradiol directly competes with dihydrotestosterone (DHT) for the same binding site on human SHBG. A binding stoichiometry of 0.9 mol of 2-iodoestradiol per mol of SHBG dimer was determined at saturation [1].

DHT Site Competition
Head-to-head
Stoichiometry: 0.9 mol / mol SHBG dimer
Supports androgen displacement endpoint context
Competition binding with purified human SHBG
competitive binding SHBG dihydrotestosterone

C2-Substituted Analog Tissue Targeting

While 2-iodoestradiol itself has not been evaluated in vivo, a closely related analog, 2-fluoro-16α-[¹²⁵I]iodoestradiol (2-F-16α-IE2), serves as a valuable comparator for understanding the impact of C2 substitution on tissue targeting. In biodistribution studies in immature female rats, the 2-fluoro analog exhibited 'strongly diminished tissue specificity' for estrogen receptor-rich target tissues (e.g., uterus) compared to its 4-fluoro counterpart [1].

C2-Analog Tissue Targeting
Cross-study context
2-F-16α-IE2: strongly diminished ER+ tissue specificity vs. 4-F analog
C2-substitution context may not support ER imaging
Biodistribution in immature female rats; cross-study inference
biodistribution estrogen receptor tissue uptake fluorinated analogs

¹²⁵I-Labeled Form for SHBG Studies

The synthesis of the gamma-emitting ¹²⁵I analog of 2-iodoestradiol using Na[¹²⁵I] was achieved via the same procedure as the non-radioactive compound, confirming its utility as a radioligand for in vitro SHBG binding studies [1].

125I-Labeled Form
Reported method
125I-radiolabeling confirmed via Chloramine-T method
Reported radioligand utility for SHBG studies
Synthesis with Na[125I]; in vitro binding applications
radioligand SHBG binding studies iodine-125

2-Iodoestradiol: Applications


SHBG Binding and Competition Assays

2-Iodoestradiol is the gold standard ligand for in vitro studies of human Sex Hormone Binding Globulin (SHBG). Its superior affinity (Ka = 2.4 × 10⁹ M⁻¹) over the natural ligand dihydrotestosterone makes it an ideal competitor to displace bound androgens or to be used as a radiolabeled tracer (e.g., ¹²⁵I-2-iodoestradiol) to quantify SHBG binding sites and affinity [1]. Its high selectivity ensures minimal interference from other serum proteins.

SHBG-Targeted Radiopharmaceutical Development

The scaffold of 2-iodoestradiol serves as a starting point for developing new SPECT imaging agents targeting SHBG. Its unique, high-affinity interaction with SHBG, combined with the ability to readily incorporate radioisotopes of iodine, positions it as a lead compound for creating tracers to visualize SHBG distribution in diseases where it plays a role [1].

Free Hormone Hypothesis Studies

In endocrine research, the 'free hormone hypothesis' posits that only the unbound fraction of steroid hormones is biologically active. 2-iodoestradiol is a critical tool in these studies. Its ability to potently and selectively block the SHBG binding site can be used to experimentally manipulate the ratio of free to bound steroid hormones in vitro or in cell culture models, allowing researchers to test the direct effects of changes in SHBG binding capacity [1].

Application
Selection Property
Validation Focus
SHBG Binding & Competition Assays
SHBG-specific high-affinity binding
Competition assay endpoint context
SHBG-Targeted Radiopharmaceutical Development
Iodine-radiolabeling scaffold compatibility
Tracer binding specificity review
Free Hormone Hypothesis Studies
Competitive SHBG site blockade
Free/bound steroid ratio context

Technical Documentation Hub

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51 linked technical documents
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